molecular formula C18H14F6N2OS B12513423 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea

1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea

Cat. No.: B12513423
M. Wt: 420.4 g/mol
InChI Key: SUSUBFXIXQAEHC-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl-substituted phenyl group and a hydroxy-substituted indane moiety connected via a thiourea linkage. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with an appropriate isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, ensuring a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with electron-rich sites, while the thiourea moiety can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-hydroxyphenyl)thiourea
  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)thiourea

Uniqueness

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea stands out due to its specific combination of trifluoromethyl and hydroxy-indane groups. This unique structure imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2OS/c19-17(20,21)10-6-11(18(22,23)24)8-12(7-10)25-16(28)26-15-13-4-2-1-3-9(13)5-14(15)27/h1-4,6-8,14-15,27H,5H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSUBFXIXQAEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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